2-amino-3-(1H-pyrazol-1-yl)propanoic acid is an organic compound characterized by the presence of an amino group and a pyrazole ring attached to a propanoic acid backbone. Its molecular formula is with a CAS number of 28024-60-4. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications and its role as a building block in the synthesis of more complex molecules .
2-amino-3-(1H-pyrazol-1-yl)propanoic acid is classified as an α-amino acid derivative. It can be sourced from chemical suppliers specializing in research-grade compounds, such as Sigma-Aldrich and BenchChem. The compound is primarily used for scientific research purposes and is not intended for use in pharmaceuticals or food products .
The synthesis of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid typically involves several methods, with one common approach being the condensation of pyrazole with 2-bromo-3-aminopropanoic acid under basic conditions. This reaction is generally performed in solvents like ethanol or water, using sodium hydroxide to facilitate nucleophilic substitution reactions .
Another method includes the cyclocondensation of α-hydrazinoamino acids with various unsaturated compounds, which can yield pyrazole-containing α-amino acids. This method showcases the versatility of synthetic routes available for producing this compound, allowing for modifications that can lead to different derivatives with potentially varied biological activities .
In industrial settings, the production of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid may utilize continuous flow reactors to optimize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product efficiently.
The molecular structure of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid features a central propanoic acid moiety with an amino group at one end and a pyrazole ring at the other. The structural formula can be represented as follows:
The compound exhibits chirality, with the (S)-enantiomer being particularly noted for its biological activity .
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of synthesized compounds. The expected NMR shifts for protons in the amino group, methylene groups, and pyrazole ring provide insights into the molecular environment surrounding these atoms.
2-amino-3-(1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions:
Common reagents used in these reactions include lithium aluminum hydride for reductions and various halogenating agents for substitution reactions. The reaction conditions often involve specific solvents such as ether or tetrahydrofuran to achieve optimal yields.
The mechanism by which 2-amino-3-(1H-pyrazol-1-yl)propanoic acid exerts its effects typically involves interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to active sites on enzymes, thus preventing substrate binding and inhibiting catalytic activity. The pyrazole ring's ability to interact with various receptors enhances its potential biological effects, making it a subject of interest in pharmacological studies .
The compound is a white crystalline solid with a melting point that can vary depending on purity but generally falls within a specific range indicative of its crystalline nature. It is soluble in polar solvents like water due to its ionic carboxylic acid group.
Key chemical properties include stability under standard laboratory conditions, reactivity towards electrophiles due to the presence of both amino and carboxylic functional groups, and potential for complexation with metal ions or other ligands in biological systems .
2-amino-3-(1H-pyrazol-1-yl)propanoic acid has several applications across different scientific domains:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its significance in developing new therapeutic agents.
The core synthetic challenge for 2-amino-3-(1H-pyrazol-1-yl)propanoic acid lies in constructing the pyrazole moiety linked to the alanine backbone. Traditional routes employ cyclization reactions between hydrazines and 1,3-dicarbonyl equivalents. A classic approach involves reacting hydrazine sulfate with tetramethoxypropane to form 1H-pyrazole, followed by alkylation with β-haloalanine derivatives. This method, first reported for the natural isolation of the compound from Citrullus vulgaris (watermelon), suffers from moderate yields (50–65%) due to regioselectivity challenges in N-alkylation .
Advanced cyclization strategies utilize Claisen condensations of ethyl acetoacetate with N-protected hydrazines, yielding 5-aminopyrazole-4-carboxylates. Subsequent de novo pyrazole ring formation is achieved using diethyl ethoxymethylenemalonate and hydrazine hydrate under reflux, generating ethyl 5-aminopyrazole-4-carboxylate intermediates. These intermediates undergo regioselective N-alkylation at the pyrazole nitrogen (position 1) using L- or D- β-bromoalanines under basic conditions (K₂CO₃/DMF). Enzymatic methods offer stereocontrol, utilizing transaminases to convert pyrazole-containing α-keto acids into enantiomerically pure target amino acids (>98% ee) .
Table 1: Key Cyclization Methods for Pyrazole Core Synthesis
Precursor | Reagent/Conditions | Intermediate | Yield |
---|---|---|---|
Tetramethoxypropane | Hydrazine sulfate, H₂O, Δ | 1H-Pyrazole | 60% |
Diethyl ethoxymethylenemalonate | Hydrazine hydrate, EtOH, reflux | Ethyl 5-aminopyrazole-4-carboxylate | 75% |
Ethyl acetoacetate | Methyl hydrazine, AcOH, Δ | 1,3-Dimethyl-5-aminopyrazole | 70% |
Direct coupling of preformed pyrazoles with amino acid precursors is a widely adopted alternative. Stereoselective routes rely on chiral glycine equivalents:
Alternatively, Ugi multicomponent reactions employ glyoxylic acid, hydrazine monomers, isocyanides, and carboxylic acids to generate pyrazole-amino acid conjugates in a single step. While efficient, this method struggles with sterically bulky substituents. Post-synthetic resolution using chiral HPLC or enzymatic kinetic resolution (acylase I) isolates the desired (S)-enantiomer from racemic mixtures synthesized via classical methods [5] [10].
Industrial-scale synthesis leverages microreactor technology to overcome exothermicity and selectivity issues in pyrazole cyclization. Key advancements include:
Catalysis addresses limitations in conventional batch processes:
Impurity control during scale-up is managed via crystallization-directed purification. The compound’s zwitterionic nature facilitates pH-dependent crystallization; isolation at pH 6.0 (isoelectric point) yields ≥95% pure product, as confirmed by HPLC [5].
Table 2: Industrial Catalytic Systems for Yield Optimization
Reaction Type | Catalyst System | Key Conditions | Yield Enhancement |
---|---|---|---|
N-Alkylation | CuI/1,10-phenanthroline | K₃PO₄, DMSO, 100°C | 78% → 92% |
Suzuki-Miyaura coupling | Pd(OAc)₂/SPhos | Toluene/H₂O, 80°C | Introduces aryl groups |
Reductive amination | NaBH₃CN, ZnCl₂ | MeOH, 25°C | 70% for N-alkylated derivatives |
Halogenation diversifies the pyrazole ring for further cross-coupling:
Iodo-derivatives serve as precursors to PET tracers. Copper-mediated radioiodination with [¹²³I]NaI generates analogues for studying amino acid transporters in tumor models [7].
Electron-withdrawing groups modify biological activity:
Table 3: Bioactive Derivatives via Functional Group Engineering
Derivative Type | Synthetic Route | Biological Application | Reference Activity |
---|---|---|---|
4-Iodo-1H-pyrazol-1-yl | NIS, CHCl₃, 0°C | PET radiotracer precursor | Tumor imaging probe |
4-Nitro-1H-pyrazol-1-yl | HNO₃/H₂SO₄, -10°C | Colistin adjuvant vs. A. baumannii | 8-fold MIC reduction |
3-(Morpholine-4-carboxamido) | CDI, morpholine, THF | COX-2 inhibition (IC₅₀ = 8.2 μM) | Anti-inflammatory lead |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0